molecular formula C11H16S B8804298 Butyl p-tolyl sulfide CAS No. 21784-96-3

Butyl p-tolyl sulfide

Cat. No.: B8804298
CAS No.: 21784-96-3
M. Wt: 180.31 g/mol
InChI Key: FUYIIAJEXUJNFA-UHFFFAOYSA-N
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Description

Butyl p-tolyl sulfide is a natural product found in Aegle marmelos with data available.

Properties

CAS No.

21784-96-3

Molecular Formula

C11H16S

Molecular Weight

180.31 g/mol

IUPAC Name

1-butylsulfanyl-4-methylbenzene

InChI

InChI=1S/C11H16S/c1-3-4-9-12-11-7-5-10(2)6-8-11/h5-8H,3-4,9H2,1-2H3

InChI Key

FUYIIAJEXUJNFA-UHFFFAOYSA-N

SMILES

CCCCSC1=CC=C(C=C1)C

Canonical SMILES

CCCCSC1=CC=C(C=C1)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

The general procedure was used to convert 4-iodotoluene and n-butyl sulfide to the title product. Purification by flash chromatography (hexane as the eluent) gave the analytically pure product as a clear oil (331 mg, 94% yield). 1H NMR (300 MHz, CDCl3) δ 7.15–7.12 (d, J=8.2, 2H; Ha, Ha′), 6.98–6.96 (d, J=7.9, 2H; Hb, Hb′), 2.79–2.74 (t, J=7.1, 2H; Hc), 2.20 (Methyl Protons), 1.55–1.45 (m, 2H; Hd), 1.39–1.15 (m, 2H; He), 0.83–0.78 (t, J=7.1, 3H; Hf). 13C NMR (75 MHz, CDCl3) δ 135.6 (C4), 133 (C3), 129.6 (C1, C1′), 129.47 (C2, C2), 33.8 (methyl protons), 31.2 (C5), 21.8 (C6), 20.8 (C7), 13.54 (C8). Anal. Calcd. for C11H16S: C, 73.27; H, 8.94; S, 17.78; Found C, 73.21; H, 9.15; S, 17.57.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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